1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one
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Overview
Description
5-Ethyl-4-thiouridine is a modified nucleoside analogue, where the oxygen atom in the ribose ring is replaced by a sulfur atom. This compound is part of a broader class of nucleoside analogues that have shown significant potential in various biological and therapeutic applications, particularly in the treatment of viral infections and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-thiouridine typically involves the modification of uridine. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .
Industrial Production Methods
While specific industrial production methods for 5-ethyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
5-Ethyl-4-thiouridine has a wide range of applications in scientific research:
Mechanism of Action
5-Ethyl-4-thiouridine exerts its effects primarily by incorporating into RNA, where it can interfere with normal RNA function. This incorporation can lead to the inhibition of RNA synthesis and the induction of apoptosis in cancer cells. The compound targets RNA polymerases and other enzymes involved in RNA metabolism, disrupting the normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Thiouridine: Similar in structure but lacks the ethyl group.
5-Ethynyl-4-thiouridine: Another modified nucleoside with an ethynyl group instead of an ethyl group.
Uniqueness
5-Ethyl-4-thiouridine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the ethyl group enhances its ability to incorporate into RNA and disrupt cellular processes, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZNKYXHZOEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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